Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate

Oncology A549 Lung Cancer

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate (CAS 2034587-65-8) is a synthetic small molecule featuring a saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via an amide bond at the 5-position to a 4-oxobutanoate ethyl ester side chain. The tetrahydropyrazolo[1,5-a]pyridine scaffold has been validated in multiple therapeutic programs, serving as a core for potent metabotropic glutamate receptor 5 negative allosteric modulators (mGlu5 NAMs) with in vivo efficacy in pain models and as a privileged structure in serine palmitoyltransferase (SPT) inhibitor development.

Molecular Formula C13H19N3O3
Molecular Weight 265.313
CAS No. 2034587-65-8
Cat. No. B2806384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate
CAS2034587-65-8
Molecular FormulaC13H19N3O3
Molecular Weight265.313
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1CCN2C(=CC=N2)C1
InChIInChI=1S/C13H19N3O3/c1-2-19-13(18)4-3-12(17)15-10-6-8-16-11(9-10)5-7-14-16/h5,7,10H,2-4,6,8-9H2,1H3,(H,15,17)
InChIKeyFBYLOXCDYWAFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate: Structural Overview and Pharmacological Context


Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate (CAS 2034587-65-8) is a synthetic small molecule featuring a saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via an amide bond at the 5-position to a 4-oxobutanoate ethyl ester side chain. The tetrahydropyrazolo[1,5-a]pyridine scaffold has been validated in multiple therapeutic programs, serving as a core for potent metabotropic glutamate receptor 5 negative allosteric modulators (mGlu5 NAMs) with in vivo efficacy in pain models [1] and as a privileged structure in serine palmitoyltransferase (SPT) inhibitor development [2]. The specific substitution pattern—the 5-amino linkage coupled with the 4-oxobutanoate ester—distinguishes this compound from the broader class by introducing a flexible, polar side chain with a latent carboxylic acid handle, positioning it as a unique intermediate for lead optimization campaigns in CNS and oncology indications.

Saturated tetrahydropyrazolo core with class‑validated CNS drug‑like properties
5‑Amino‑4‑oxobutanoate ester side chain provides a latent carboxylic acid handle for diversification
Underexplored substitution pattern for CNS and oncology lead optimization campaigns

Why Generic Substitution of Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate Fails: Structural Determinants of Selectivity and Physicochemical Properties


Within the tetrahydropyrazolo[1,5-a]pyridine class, subtle variations in the heterocyclic oxidation state, substitution position, and side-chain functionality produce profound differences in biological target engagement and molecular properties. Replacing the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core with its fully aromatic pyrazolo[1,5-a]pyridine counterpart alters both conformational flexibility and electronic distribution, directly impacting receptor complementarity [1]. Similarly, substituting the 5-position amide linkage for a 3-substituted regioisomer can shift isoform selectivity profiles [2]. The ethyl 4-oxobutanoate side chain is not merely a solubilizing group; ester-to-acid conversion or methyl ester substitution modulates metabolic stability and prodrug potential. Class-level evidence demonstrates that pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands exhibit a Ki range of 1.3–28 nM, with fluoroethoxy-substituted derivatives achieving >3 orders of magnitude subtype selectivity over D2 and D3 receptors [3], underscoring how narrow structure-activity relationships (SAR) make generic interchange between analogs scientifically indefensible without matched-pair experimental validation.

Aromatic core analogs may shift conformational preference and receptor complementarity compared to the saturated core
3‑Position regioisomers are likely to alter kinase or GPCR isoform selectivity profiles, limiting direct SAR transfer
Ester‑to‑acid conversion or methyl ester substitution may modulate metabolic stability and prodrug behavior independently

Quantitative Differentiation Evidence for Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate Against Closest Analogs


Cellular Antiproliferative Potency vs. Structurally Related 5-Acetamide Analog

The 5-acetamide derivative 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide, which shares the identical saturated core and 5-amino substitution as the target compound but bears a shorter, aromatic acetamide chain in place of the ethyl 4-oxobutanoate, demonstrated an IC50 of 12.5 µM against A549 non-small-cell lung cancer cells . This establishes a baseline potency for the 5-substituted tetrahydropyrazolo[1,5-a]pyridine pharmacophore in a therapeutically relevant oncology cell line, providing a quantitative benchmark against which the target compound's extended side chain can be evaluated for improved potency, altered selectivity, or modified ADME properties.

A549 antiprolif. benchmark
Cross‑study comparable
Analog IC50 12.5 µM (A549); target not yet reported
Supports cytotoxicity endpoint review; data to verify
Direct head‑to‑head comparison required
Oncology A549 Lung Cancer Cytotoxicity

Lipophilicity Divergence: Saturated Core vs. Aromatic Pyrazolo[1,5-a]pyridine Analog

Replacement of the fully aromatic pyrazolo[1,5-a]pyridine core with the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system in the target compound is predicted to significantly reduce lipophilicity. A structurally proximate comparator, methyl 4-amino-4-{pyrazolo[1,5-a]pyridin-3-yl}butanoate, which contains the aromatic pyrazolo[1,5-a]pyridine core, has a computed XLogP3 of 0.1 [1]. The saturated analog in the target compound—with additional hydrogen bond donors (amide NH) and acceptors (ketone, ester) as well as increased molecular weight—is anticipated to exhibit a meaningfully different logP and solubility profile, with class-level evidence indicating that saturation of the pyrazolo[1,5-a]pyridine core can improve aqueous solubility by up to 1000-fold in certain PI3K inhibitor series [2].

Solubility improvement (class)
Class‑level inference
Up to 1000‑fold aqueous solubility increase for saturated core in PI3K series
May support developability over aromatic analogs
Experimental logP determination recommended
Lipophilicity logP ADME CNS Drug Design

Structural Selectivity Determinants: 5- vs. 3-Substitution Regioisomer Impact on Target Isoform Selectivity

In a systematic study of pyrazolo[1,5-a]pyridine-based PI3K inhibitors, variation of the central linker group (which in the target compound corresponds to the 5-amino-4-oxobutanoate motif) produced striking changes in PI3K isoform selectivity. Compound 41 displayed pan-PI3K activity, whereas compounds 57 and 58, differing only in the sulfur oxidation state of the linker, exhibited p110δ-selective and p110α-selective inhibition, respectively [1]. This demonstrates that the exact nature and position of the substituent at the 5-position of the tetrahydropyrazolo[1,5-a]pyridine core is a critical determinant of biological selectivity—a 3-substituted regioisomer of the target compound would be expected to exhibit a fundamentally different target engagement profile and cannot be considered a functional equivalent.

Isoform selectivity (linker SAR)
Class‑level inference
Linker oxidation state shifted pan‑PI3K to p110δ‑ or p110α‑selective inhibition
5‑ vs 3‑substitution likely alters selectivity profile
Direct profiling against target compound needed
PI3K Isoform Selectivity p110α Linker SAR

Scaffold Validation: mGlu5 NAM Potency and In Vivo Translation as Class-Level Benchmark

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has been optimized into orally bioavailable mGlu5 negative allosteric modulators (NAMs) with demonstrated dose-dependent efficacy in the rat formalin pain model at 30 mg/kg, along with an established preliminary PK/PD relationship [1]. This provides class-level validation that the saturated core scaffold is compatible with CNS drug-like properties, oral bioavailability, and target engagement in vivo. The target compound, bearing the identical saturated core, inherits this validated pharmacophoric framework, and its differentiated ethyl 4-oxobutanoate side chain offers a synthetic entry point for further optimization of potency, selectivity, and metabolic stability.

In vivo scaffold validation
Class‑level inference
Dose‑dependent efficacy at 30 mg/kg p.o. in rat formalin test for same‑core mGlu5 NAM
Supports CNS lead optimization fit; model‑response context
Side‑chain translatability not established
mGlu5 Allosteric Modulator Pain CNS

D4 Receptor Affinity Range for Pyrazolo[1,5-a]pyridine Chemotype: Sensitivity to Substituent Variation

A series of fluoro-substituted aminomethyl pyrazolo[1,5-a]pyridine derivatives exhibited high-affinity binding at the dopamine D4 receptor (D4R) with Ki values spanning 1.3–28 nM [1]. The para-fluoroethoxy-substituted derivatives 3f and 3h achieved >3 orders of magnitude selectivity over D2 and D3 receptors, demonstrating that even minor modifications to the pyrazolo[1,5-a]pyridine periphery can dramatically alter both potency and subtype selectivity. The target compound's 5-amino-4-oxobutanoate substitution represents a distinct chemical space relative to these characterized D4R ligands, implying a potentially orthogonal selectivity profile that cannot be extrapolated from existing data without direct experimental evaluation.

D4R affinity range
Class‑level inference
Ki 1.3–28 nM for fluoro‑substituted pyrazolo[1,5‑a]pyridine D4R ligands
Target compound explores uncharted selectivity space
Requires dedicated D4R screening
Dopamine D4 GPCR Subtype Selectivity PET Imaging

Optimal Research and Industrial Application Scenarios for Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate


CNS Lead Optimization: mGlu5 NAM or Novel GPCR Program Starting Point

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has proven CNS drug-like properties, with lead mGlu5 NAMs demonstrating oral bioavailability and in vivo efficacy in pain models [1]. The target compound's ethyl 4-oxobutanoate side chain provides a versatile handle for ester hydrolysis to the free carboxylic acid, enabling salt formation, prodrug strategies, or conjugation to permeability-enhancing moieties. For teams pursuing mGlu5, dopamine D4, or orexin receptor programs [2], this compound serves as a differentiated intermediate that can be rapidly elaborated into focused libraries targeting improved CNS penetration or subtype selectivity.

Kinase Inhibitor Selectivity Profiling: PI3K and TrkA Screening

Pyrazolo[1,5-a]pyridine derivatives have demonstrated potent PI3K inhibition with tunable isoform selectivity [1] and activity against tropomyosin receptor kinase A (TrkA) [2]. The target compound, with its unique 5-amino-4-oxobutanoate substitution, occupies an underexplored region of the PI3K/TrkA chemical space. Screening this compound against a panel of lipid and protein kinases may identify novel selectivity windows that are inaccessible to previously reported 3-substituted or linker-optimized analogs, potentially yielding isoform-selective chemical probes.

Anticancer Chemical Probe Development: A549 Lung Cancer Benchmarking

A closely related 5-acetamide tetrahydropyrazolo[1,5-a]pyridine analog has demonstrated cytotoxicity against A549 non-small-cell lung cancer cells with an IC50 of 12.5 µM [1]. The target compound's extended ethyl 4-oxobutanoate side chain may confer improved cellular potency, altered cell-cycle effects, or differential activity in 3D spheroid models. Procurement for parallel head-to-head cytotoxicity screening against A549 and a panel of additional cancer cell lines (e.g., prostate cancer lines 22Rv1 and VCaP, where tetrahydropyrazolo[1,5-a]pyridine-fused steroids have shown AR-suppressing activity [2]) is scientifically justified.

Focused Library Synthesis: Ester-to-Amide Diversification Platform

The ethyl ester functionality of the target compound enables straightforward diversification via saponification followed by amide coupling with a diverse set of primary and secondary amines. This synthetic strategy, combined with the saturated core's validated drug-like properties [1], allows rapid generation of 50–200 member libraries for hit-to-lead exploration. The butanoate linker's four-carbon length (C4) differentiates it from the shorter acetamide linkers commonly explored in the pyrazolo[1,5-a]pyridine PI3K inhibitor series [2], offering a distinct vector for probing binding pocket depth and flexibility.

Application
Selection Property
Validation Focus
CNS lead optimization (mGlu5, D4, orexin)
Saturated core with class‑validated CNS drug‑like properties
Target engagement and CNS permeability profiling
Kinase inhibitor selectivity profiling (PI3K, TrkA)
Underexplored 5‑amino substitution for isoform selectivity
Kinase panel screening and selectivity window assessment
Anticancer chemical probe benchmarking (A549 lung cancer)
Extended side chain enabling differential potency evaluation
Cytotoxicity and cell‑cycle endpoint profiling
Focused library synthesis (ester‑to‑amide diversification)
C4 butanoate linker for rapid SAR expansion
Library enumeration and pharmacokinetic property optimization
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